Product packaging for 5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene(Cat. No.:CAS No. 92028-79-0)

5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene

Cat. No.: B13349487
CAS No.: 92028-79-0
M. Wt: 215.25 g/mol
InChI Key: ABLIRAIUNBLRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene ( 92028-79-0) is a high-value norbornene derivative synthesized via the Diels-Alder reaction between cyclopentadiene and β-nitrostyrene . This compound serves as a versatile model system for studying bridged nitroadducts, offering researchers a rigid, stereochemically defined scaffold to explore reaction mechanisms and stereochemistry . With a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol, it is characterized by the unique integration of a nitro group and a phenyl substituent on the bicyclo[2.2.1]hept-2-ene framework . This chemical is a useful research compound, particularly in the fields of organic synthesis and polymer chemistry . Its strained norbornene core is highly reactive in Ring-Opening Metathesis Polymerization (ROMP), making it a candidate for creating advanced polymers with tailored properties . Furthermore, the nitro group acts as a versatile synthon, enabling further functional group transformations and facilitating investigations into cyclization and radical reaction pathways . For instance, the α-nitroalkyl radical derived from the related endo-5-nitro-exo-6-phenylbicyclo[2.2.1]hept-2-ene has been studied in oxidative addition reactions, demonstrating stereoselective addition from the less hindered exo face . Researchers value this compound for its utility in mechanistic studies, including the exploration of intramolecular cyclizations versus intermolecular trapping reactions in constrained molecular environments . Attention: This product is for research use only and is not intended for human or veterinary diagnostics or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B13349487 5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene CAS No. 92028-79-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92028-79-0

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C13H13NO2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8H2

InChI Key

ABLIRAIUNBLRPK-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Contextualization of 5 Nitro 6 Phenylbicyclo 2.2.1 Hept 2 Ene Within Bicyclic Systems Chemistry

Significance of Bicyclo[2.2.1]hept-2-ene (Norbornene) Scaffold in Organic Synthesis and Chemical Sciences

The bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, represents a foundational scaffold in the realm of organic and chemical sciences. Its importance stems from a unique bridged cyclic structure, which imparts significant ring strain. This inherent strain makes the double bond highly reactive, providing a driving force for a variety of chemical transformations. nih.govevitachem.com Norbornene and its derivatives are readily synthesized via the Diels-Alder reaction, a powerful and atom-economical method for forming six-membered rings, typically by reacting cyclopentadiene (B3395910) with a suitable dienophile. nih.govwikipedia.orgnih.gov

The versatility of the norbornene scaffold is evident in its wide-ranging applications:

Polymer Chemistry : Norbornene is a key monomer in Ring-Opening Metathesis Polymerization (ROMP), a process that yields polymers with unique properties. researchgate.netresearchgate.netrsc.org These polymers exhibit high thermal stability and excellent mechanical strength, making them suitable for advanced materials in the aerospace and automotive industries. ontosight.aiacs.org The ability to incorporate various functional groups into the norbornene monomer allows for the synthesis of polymers with tailored characteristics for applications in drug delivery and tissue engineering. ontosight.aiontosight.ai

Medicinal Chemistry : The rigid, three-dimensional structure of the norbornene scaffold has made it an attractive motif in drug design. nih.govresearchgate.netnih.gov By moving away from traditional flat, aromatic structures, medicinal chemists can explore new chemical space. nih.gov Norbornene derivatives have been investigated for a variety of therapeutic applications, including as anticancer agents, by interacting with biological targets like enzymes and receptors. nih.govresearchgate.netontosight.ai

Organic Synthesis : As a versatile building block, the norbornene framework provides a rigid and stereochemically defined platform for the synthesis of complex molecules. evitachem.comontosight.aiontosight.ai Its unique reactivity allows for a vast array of chemical modifications, making it an important intermediate in the construction of natural products and other intricate organic structures. nih.govwikipedia.org The constrained geometry of the bicyclic system allows for high stereocontrol in subsequent reactions. acs.org

The following table summarizes the key areas where the norbornene scaffold has a significant impact:

Field of ChemistrySignificance of Norbornene ScaffoldKey Applications
Polymer Chemistry Serves as a highly reactive monomer due to ring strain.Ring-Opening Metathesis Polymerization (ROMP) for advanced polymers, drug delivery systems. researchgate.netrsc.orgontosight.ai
Medicinal Chemistry Provides a rigid, non-planar 3D structure for drug design.Development of novel therapeutic agents, including anticancer treatments. nih.govresearchgate.netnih.gov
Organic Synthesis Acts as a versatile and stereochemically defined building block.Synthesis of complex molecules, natural products, and materials with unique properties. evitachem.comwikipedia.orgontosight.ai

Role of Nitroalkenes as Versatile Synthons in Cycloaddition Chemistry

Nitroalkenes, or nitro olefins, are a class of organic compounds that feature a nitro group conjugated with a carbon-carbon double bond. This electronic arrangement renders them highly versatile synthons, which are molecular fragments used as building blocks in organic synthesis. wikipedia.orgajrconline.org The electron-withdrawing nature of the nitro group strongly activates the double bond, making nitroalkenes potent dienophiles in Diels-Alder reactions and acceptors in other cycloaddition processes. wikipedia.orgresearchgate.net

The utility of nitroalkenes in cycloaddition chemistry is multifaceted:

Diels-Alder Reactions : Nitroalkenes are excellent dienophiles in [4+2] cycloaddition reactions, reacting readily with conjugated dienes to form six-membered rings. wikipedia.orgresearchgate.net This reactivity provides a reliable method for constructing cyclic systems, including the norbornene skeleton when cyclopentadiene is used as the diene. nih.govresearchgate.net The nitro group's strong electron-withdrawing character often dictates the regioselectivity and stereoselectivity of the reaction. rsc.orgmasterorganicchemistry.com

Hetero-Diels-Alder Reactions : Under certain conditions, particularly with Lewis acid catalysis, nitroalkenes can switch their reactivity and function as 4π-electron components in inverse electron-demand hetero-Diels-Alder reactions. This leads to the formation of six-membered heterocyclic structures containing nitrogen and oxygen (nitronates). mdpi.comnih.gov

[3+2] Cycloadditions : The resulting nitronates from hetero-Diels-Alder reactions are electron-rich 1,3-dipoles. They can undergo subsequent [3+2] cycloaddition reactions with another alkene (a dipolarophile), creating complex polycyclic systems in a tandem or cascade fashion. nih.govwikipedia.org Nitroalkenes themselves can also react with various 1,3-dipoles like nitrones and azides to form five-membered heterocycles. researchgate.netrsc.orgrsc.org

Synthetic Versatility : The nitro group in the resulting cycloadducts is a highly versatile functional group. It can be transformed into a variety of other functionalities, such as amines, ketones, or oximes, or it can be removed entirely (denitration). rsc.orgrsc.org This flexibility significantly expands the synthetic utility of the initial cycloaddition products. rsc.org

The diverse reactivity of nitroalkenes in cycloaddition reactions is summarized below:

Cycloaddition TypeRole of NitroalkeneResulting Product
[4+2] Diels-Alder Dienophile (2π component)Substituted cyclohexenes (e.g., nitronorbornenes). wikipedia.orgresearchgate.net
Inverse electron-demand [4+2] Hetero-Diels-Alder Heterodiene (4π component)Six-membered ring nitronates. nih.gov
[3+2] Cycloaddition DipolarophileFive-membered heterocycles (e.g., isoxazolines). researchgate.netrsc.org
[2+2] Cycloaddition 2π componentSubstituted cyclobutanes. researchgate.net

Positioning of 5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene as a Model System for Bridged Nitroadducts

The compound this compound is synthesized through the [4+2] cycloaddition (Diels-Alder reaction) between cyclopentadiene (the diene) and β-nitrostyrene (the nitroalkene dienophile). google.com This specific molecule serves as an exemplary model system for studying bridged nitroadducts for several key reasons.

The reaction between cyclopentadiene and β-nitrostyrene can theoretically yield four different stereoisomeric products, arising from the orientation of the nitro and phenyl groups relative to the bicyclic framework. The primary products are typically the endo and exo isomers. The stereochemical outcome of this Diels-Alder reaction is governed by kinetic and thermodynamic factors, with the endo product often being the kinetically favored isomer due to secondary orbital interactions. wikipedia.org

As a model system, this compound and its isomers are valuable for investigating:

Stereochemistry of Cycloadditions : The rigid norbornene skeleton effectively "locks" the relative stereochemistry of the substituents introduced during the Diels-Alder reaction. nih.gov Detailed analysis of the product mixture, for instance using NMR spectroscopy, provides direct insight into the facial selectivity and endo/exo selectivity of the cycloaddition involving nitroalkenes. nih.gov

Reactivity of Bridged Systems : The presence of the nitro group on the strained bicyclic framework influences the molecule's subsequent reactivity. Studies on related compounds, such as endo-5-nitro-exo-6-phenylbicyclo[2.2.1]hept-2-ene, have explored the behavior of these systems in radical reactions. rsc.orgpsu.edu For example, the generation of an α-nitroalkyl radical on this scaffold allows for the study of intramolecular cyclization versus intermolecular anion trapping, providing insights into the factors that control radical reaction pathways in constrained environments. rsc.orgpsu.edu

Mechanism of Elimination and Addition Reactions : The defined stereochemical and geometric arrangement of the functional groups in this compound makes it an ideal substrate for mechanistic studies. For example, the relative orientation of the nitro group and adjacent protons influences the ease of elimination reactions. Furthermore, the stereochemical outcome of addition reactions to the double bond can be studied without the complication of conformational ambiguity present in more flexible acyclic or monocyclic systems.

The synthesis of this compound is a classic example of a Diels-Alder reaction that produces a bridged bicyclic system with multiple stereocenters. google.com The specific isomers formed provide a platform to understand fundamental principles of stereocontrol in organic synthesis.

Mechanistic Pathways in the Formation and Transformation of 5 Nitro 6 Phenylbicyclo 2.2.1 Hept 2 Ene

Diels-Alder Reaction Mechanisms

The cornerstone of 5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene synthesis is the [4+2] cycloaddition between cyclopentadiene (B3395910) and a substituted nitroethene. The presence of the electron-withdrawing nitro group on the dienophile significantly influences the reaction's mechanism, which can deviate from the synchronous bond formation typical of non-polar Diels-Alder reactions.

Zwitterionic Intermediates and their Formation

In the stepwise pathway of polar Diels-Alder reactions, the formation of a zwitterionic intermediate is a key characteristic. nih.govresearchgate.net This occurs when the nucleophilic diene (cyclopentadiene) attacks the electrophilic β-carbon of the nitroalkene, forming a single covalent bond and leaving a positive charge on the former diene portion and a negative charge stabilized by the nitro group.

The product formation in tin(IV)-catalyzed reactions of β-nitrostyrene is consistent with a stepwise mechanism that proceeds through a zwitterionic intermediate. nih.govbeilstein-journals.org Computational studies have successfully located these "extended-type" zwitterionic intermediates on the potential energy surface, particularly for reactions in more polar solvents. nih.gov The stability and subsequent cyclization of this intermediate dictate the final product distribution. The presence of a zwitterionic intermediate is often inferred when reaction conditions significantly alter stereochemical outcomes or when acyclic byproducts are formed, although its direct observation is rare due to its transient nature.

Biradicaloidal Transition States

While polar Diels-Alder reactions are dominated by concerted or zwitterionic stepwise mechanisms, a biradical (or diradical) stepwise pathway is another theoretical possibility. wikipedia.orgnih.gov In this mechanism, the initial bond formation leads to an intermediate with two radical centers. For the reaction between cyclopentadiene and acrylonitrile, a dienophile with some polar character, the concerted transition state is computationally favored by 5.9 kcal/mol over the diradical pathway, consistent with the experimental observation that only the Diels-Alder adduct is formed. nih.gov In non-polar Diels-Alder reactions, the energy difference between the concerted and stepwise diradical pathways can be small. nih.govresearchgate.net However, due to the highly polarized nature of β-nitrostyrene, the zwitterionic pathway is a much lower energy stepwise alternative than the biradical pathway.

Molecular Electron Density Theory (MEDT) Analysis of Reaction Channels

Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing the mechanisms of cycloaddition reactions involving nitroalkenes. nih.govnih.govmdpi.com By analyzing the electron density and DFT-based reactivity indices, MEDT can predict the reactivity and regioselectivity of these processes.

The global electrophilicity (ω) and nucleophilicity (N) indices of the reactants are key descriptors. For the reaction between cyclopentadiene and nitroalkenes, the large difference in these indices confirms the high polar nature of the reaction. nih.gov β-nitrostyrene is classified as a strong electrophile, while cyclopentadiene is a strong nucleophile. nih.govrsc.org This polarity drives the reaction and explains the favorability of mechanisms involving charge separation, such as asynchronous concerted pathways or stepwise zwitterionic routes.

Topological analysis of the Electron Localization Function (ELF) along the reaction coordinate helps to visualize the C-C bond formation process. For polar Diels-Alder reactions, ELF analysis often reveals a two-stage, one-step mechanism, where the formation of the first sigma bond is significantly more advanced at the transition state than the second, reflecting the asynchronous nature of the process. researchgate.netresearchgate.net

[3+2] Cycloaddition Mechanisms Involving Nitroethenes and Related Species

While this compound is a product of a [4+2] cycloaddition, its precursor, β-nitrostyrene, is a highly effective dipolarophile in [3+2] cycloaddition reactions. These reactions, which involve a three-atom component (TAC), are a primary transformation pathway for nitroalkenes and lead to the formation of five-membered heterocyclic rings.

An MEDT study of the [3+2] cycloaddition between isomeric (E)- and (Z)-β-nitrostyrenes and a cyclic nitrone (5,5-dimethylpyrroline-N-oxide) found that the reactions proceed via a polar, one-step mechanism. nih.govrsc.org The reaction is initiated by the attack of the nucleophilic oxygen center of the nitrone on the electrophilically activated β-carbon of the nitrostyrene. nih.gov The calculated activation enthalpies for these reactions are low, indicating high reactivity. rsc.orgrsc.org The analysis of DFT reactivity indices fully supports the observed regioselectivity and reactivity patterns. nih.gov

Table 1: Conceptual DFT Reactivity Indices (in eV) for Reactants in a [3+2] Cycloaddition. rsc.org
ReactantElectronic Chemical Potential (μ)Chemical Hardness (η)Global Electrophilicity (ω)Global Nucleophilicity (N)
(E)-β-nitrostyrene-4.634.312.482.01
(Z)-β-nitrostyrene-4.574.242.472.06
5,5-dimethylpyrroline-N-oxide-1.995.510.743.52

Hetero Diels-Alder (HDA) Reactions and Rearrangements

An important and competing mechanistic pathway in the formation of bicyclo[2.2.1]heptene systems from nitroalkenes is the Hetero-Diels-Alder (HDA) reaction. In this pathway, the conjugated nitroalkene acts as a heterodiene (C=C-N=O system) reacting with the dienophile (cyclopentadiene). This initial [4+2] cycloaddition forms a cyclic nitronic ester (a six-membered heterocycle). researchgate.netbeilstein-journals.org

This intermediate is often not the final isolated product under thermal conditions. It can undergo a subsequent, thermally allowed nih.govnih.gov-sigmatropic rearrangement (Cope-type rearrangement) to yield the thermodynamically more stable carbocyclic Diels-Alder adduct, this compound. nih.govbeilstein-journals.orgbeilstein-journals.org

Table 2: Comparison of Mechanistic Pathways for Polar Cycloadditions of Nitroalkenes.
MechanismDescriptionKey Intermediates/TSFavored by
Concerted Polar [4+2]Single, asynchronous transition state.Asynchronous TSNon-polar/less polar solvents
Stepwise Zwitterionic [4+2]Two-step process with charge-separated intermediate.Zwitterionic intermediatePolar solvents, Lewis acid catalysis
HDA/ nih.govnih.gov-SigmatropicDomino process: initial HDA followed by rearrangement.Cyclic nitronic esterLewis acid catalysis, specific substrates nih.gov

The competition between the direct (carbo) Diels-Alder pathway and the HDA/ nih.govnih.gov-rearrangement pathway is subtle and can be influenced by catalysts and substrate structure. nih.gov For example, DFT studies have shown that for the reaction of 1-chloro-1-nitroethene (B13024322) with furan (B31954) (a more nucleophilic diene than cyclopentadiene), the domino HDA-rearrangement process is the more favorable channel. nih.gov This highlights the complexity and richness of the mechanistic landscape governing the formation of this compound and related compounds.

Periselectivity under Thermal and Lewis Acid Conditions

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can exhibit different periselectivities, especially when heteroatoms are involved in the dienophile. mdpi.com In the reaction between a diene like cyclopentadiene and a nitroalkene such as β-nitrostyrene, two primary cycloaddition pathways are possible: a standard [4+2] Diels-Alder (DA) reaction leading to a carbocyclic ring, and a hetero-Diels-Alder (HDA) reaction where the nitro group participates in the cycloaddition, forming a heterocyclic ring. acs.org

Under thermal conditions, the reaction of nitroalkenes with cyclopentadiene generally favors the standard Diels-Alder adduct. acs.org However, the periselectivity can be reversed through the use of Lewis acids. acs.orgacs.org Lewis acids, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), coordinate to the oxygen atoms of the nitro group. acs.orgacs.org This coordination lowers the energy of the LUMO of the dienophile, which can alter the potential energy surface of the reaction. acs.orgnih.gov This change in the potential energy landscape can favor the hetero-Diels-Alder pathway, leading to the formation of the HDA cycloadduct as the major product. acs.org The choice of Lewis acid and its stoichiometry can significantly influence the degree of this selectivity switch. acs.org While this principle is established for nitroalkenes, specific quantitative studies detailing the switch in periselectivity for the formation of this compound were not found in the surveyed literature.

The stereoselectivity of the Diels-Alder reaction, particularly the preference for the endo product, is often attributed to secondary orbital interactions that stabilize the endo transition state, even though the exo product is typically more thermodynamically stable. masterorganicchemistry.comyoutube.com This kinetic control results in the faster formation of the endo isomer. youtube.com

rsc.orgrsc.org-Sigmatropic Rearrangements of HDA Adducts

Sigmatropic rearrangements are concerted pericyclic reactions wherein a sigma bond migrates across a π-electron system. While various sigmatropic shifts are well-documented, specific evidence or detailed studies concerning rsc.orgrsc.org-sigmatropic rearrangements of hetero-Diels-Alder adducts derived from this compound are not prominently featured in the available chemical literature. Such rearrangements would involve a significant reorganization of the bicyclic framework and are likely to be energetically demanding compared to other possible reaction pathways.

Radical Reaction Mechanisms

The nitro group in this compound provides a handle for initiating a variety of radical reactions. These processes typically involve the generation of an α-nitroalkyl radical, which can then undergo several competing transformations.

Formation and Reactivity of α-Nitroalkyl Radicals

The α-nitroalkyl radical derived from this compound can be generated via the one-electron oxidation of its corresponding nitronate anion. rsc.orgscilit.com The process begins with the deprotonation of the nitroalkane at the α-carbon using a base to form the nitronate anion. This anion is then oxidized by a suitable agent, such as potassium hexacyanoferrate(III) or cerium(IV) ammonium (B1175870) nitrate (B79036), to yield the intermediate α-nitroalkyl radical. scilit.comresearchgate.netresearchgate.net

Once formed, this radical is a key intermediate that can engage in several reaction pathways, including intermolecular addition, substitution, or intramolecular cyclization, depending on the reaction conditions and the presence of other reagents. rsc.orgscilit.com

Oxidative Addition to Nitronate Anions

A significant reaction pathway for the nitronate anion of endo-5-nitro-exo-6-phenylbicyclo[2.2.1]hept-2-ene is oxidative addition. rsc.orgscilit.com In this two-step process, the initially formed α-nitroalkyl radical is trapped by an anion present in the reaction mixture. This trapping results in the formation of a radical anion intermediate, which is subsequently oxidized to yield the final α-substituted nitroalkane product. scilit.com

This process has been shown to be stereoselective. The addition of various anions, including thiocyanate, benzenesulfinate, 4-chlorobenzenethiolate, and nitrite (B80452), to the α-nitroalkyl radical derived from endo-5-nitro-exo-6-phenylbicyclo[2.2.1]hept-2-ene occurs preferentially from the less sterically hindered exo face of the bicyclic system. scilit.comresearchgate.netrsc.org An unusual cyclization was observed during the oxidative addition of 4-chlorobenzenethiolate, which proceeded via the addition of a thiyl radical to the alkene moiety. scilit.comrsc.org

Anion Added (A⁻) Oxidant Product: exo-5-A-endo-5-nitro-exo-6-phenylbicyclo[2.2.1]hept-2-ene
Thiocyanate (SCN⁻) K₃[Fe(CN)₆] Stereoselective formation from the exo face
Benzenesulfinate (PhSO₂⁻) K₃[Fe(CN)₆] Stereoselective formation from the exo face
4-Chlorobenzenethiolate (p-ClC₆H₄S⁻) K₃[Fe(CN)₆] Stereoselective formation from the exo face
Nitrite (NO₂⁻) K₃[Fe(CN)₆] Stereoselective formation from the exo face

Table 1: Stereoselective Oxidative Addition of Anions to the Nitronate of endo-5-nitro-exo-6-phenylbicyclo[2.2.1]hept-2-ene. scilit.comrsc.org

Intramolecular Cyclization vs. Anion Addition in Radical Processes

The α-nitroalkyl radical generated from this compound contains a proximate double bond, making intramolecular cyclization a potential reaction pathway. However, there is a competition between this cyclization and the intermolecular addition of an anion if one is present. rsc.orgscilit.com

Studies on ω-alkenyl α-nitroalkyl radicals have shown that the rate of anion addition to form a radical anion is generally faster than the rate of intramolecular cyclization onto the alkene. rsc.orgscilit.comresearchgate.net For instance, when the oxidation of the nitronate from endo-5-nitro-exo-6-phenylbicyclo[2.2.1]hept-2-ene is carried out in the presence of anions, only the products of oxidative addition are observed. scilit.com This indicates that the intermolecular trapping of the radical is kinetically favored over the intramolecular cyclization.

However, in the absence of a suitable trapping anion, intramolecular cyclization can occur. For example, the α-nitroalkyl radical derived from a related compound, 1-(bicyclo[2.2.1]hept-5-en-endo-2-yl)-2-nitropropane, was observed to undergo cyclization when its nitronate was oxidized without any added anion. rsc.orgscilit.com Conversely, the reduction of exo-5-bromo-endo-5-nitro-exo-6-phenylbicyclo[2.2.1]hept-2-ene with BNAH resulted in the formation of the corresponding denitrated product without any evidence of cyclization of the intermediate radical. rsc.orgpsu.edu This highlights the delicate balance between these competing pathways, which is influenced by the specific substrate structure and the reaction conditions.

Iodine Atom Transfer Methodologies

Iodine atom transfer is a valuable method for generating carbon-centered radicals and can be applied to initiate cyclization reactions. rsc.orgresearchgate.net This methodology offers a potential route for the cyclization of ω-alkenyl α-nitroalkyl radicals under radical chain conditions. rsc.orgresearchgate.net

While direct application to this compound is not explicitly detailed, studies on analogous systems demonstrate the feasibility of this approach. For instance, the photolysis of 1-(bicyclo[2.2.1]hept-5-en-endo-2-yl)-2-iodo-2-nitropropane, a structurally similar compound, generates an intermediate α-nitroalkyl radical that undergoes efficient 5-exo cyclization to yield tricyclic iodonitro compounds. rsc.orgresearchgate.net This suggests that an iodine atom transfer strategy could be a viable method for achieving the intramolecular cyclization of radicals derived from the title compound, providing a pathway that is competitive with or avoids the need for anion trapping. researchgate.net

Stereochemical Control and Characterization in 5 Nitro 6 Phenylbicyclo 2.2.1 Hept 2 Ene Chemistry

Endo/Exo Selectivity in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with a high degree of stereocontrol. wikipedia.org In the reaction forming the bicyclo[2.2.1]hept-2-ene system, the approach of the dienophile (the nitroalkene) to the diene (cyclopentadiene) can result in two primary stereoisomeric products: the endo and exo adducts. mdpi.commasterorganicchemistry.com This selectivity is determined by the orientation of the dienophile's substituents relative to the diene's π-system during the transition state. wikipedia.orgmasterorganicchemistry.com The transition state where the electron-withdrawing group of the dienophile is oriented towards the developing π-bond of the diene is known as the endo transition state. wikipedia.org Conversely, the exo transition state has the electron-withdrawing group pointing away. masterorganicchemistry.com

For the synthesis of 5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene, the nitro group is the primary electron-withdrawing substituent. Experimental and theoretical studies consistently show a strong preference for the formation of the endo-nitro isomer. researchgate.netresearchgate.net

EntryNitroalkene Substituent (R)Temperature (°C)Product Ratio (Exo/Endo)
1H250.14
2Cl250.15
Table 1: Synthesis of endo- and exo-nitronorbornenes showing a preference for the endo product. Data derived from studies on related nitronorbornenes. growingscience.com

Several factors dictate the endo/exo selectivity in the Diels-Alder reaction between conjugated nitroalkenes and cyclopentadiene (B3395910). mdpi.comresearchgate.net

Electronic Effects : The "endo rule" in Diels-Alder reactions is often explained by secondary orbital interactions (SOI). chemrxiv.org This involves the favorable interaction between the p-orbitals of the electron-withdrawing group (the nitro group) on the dienophile and the developing π-bond at the C2 and C3 positions of the diene in the transition state. beilstein-journals.org This stabilizing interaction lowers the energy of the endo transition state relative to the exo transition state, making the endo product the kinetically favored one. wikipedia.org The polarity of the reaction, influenced by electron-donating or electron-withdrawing substituents on the reactants, can also affect the reaction course. mdpi.com

Steric Hindrance : While electronic effects generally favor the endo product, steric hindrance can counteract this preference. researchgate.netnih.gov If bulky substituents are present on either the diene or the dienophile, steric repulsion in the more compact endo transition state can raise its energy, potentially favoring the formation of the exo product. researchgate.netnih.gov In the case of (E)-β-nitrostyrene, the phenyl group is larger than the nitro group, but the electronic stabilization of the endo-nitro transition state typically overcomes the steric repulsion. nih.gov However, for the (Z)-isomer of β-nitrostyrene, steric hindrance between the nitro and phenyl groups can lead to a preference for the exo stereoselectivity in some cycloaddition reactions. nih.gov

In the specific context of Diels-Alder reactions involving conjugated nitroalkenes and cyclopentadiene, there is a well-documented and strong preference for the formation of the isomer where the nitro group occupies the endo position. mdpi.comresearchgate.net This outcome is a direct consequence of the stabilizing secondary orbital interactions between the nitro group and the diene system in the transition state. mdpi.com Even when other substituents are present, the powerful electron-withdrawing nature of the nitro group typically directs the stereochemical outcome. researchgate.net For instance, in the reaction of cyclopentadiene with (E)-2-phenyl-1-cyano-1-nitroethene, the product formed has the nitro group in the endo position and the phenyl group in the exo orientation, as confirmed by single crystal X-ray diffraction analysis. researchgate.netmostwiedzy.pl This highlights the directing influence of the nitro group in these cycloadditions.

Diastereoselectivity in Cycloaddition Products

When both the diene and the dienophile are unsymmetrical, the Diels-Alder reaction can produce multiple diastereomers. growingscience.com In the synthesis of this compound, the dienophile, β-nitrostyrene, has two different substituents at the double bond (nitro and phenyl). This leads to the possibility of two endo diastereomers and two exo diastereomers.

The primary products are typically the endo-nitro adducts. Within this pair of diastereomers, one has the phenyl group in the exo position (relative to the bicyclic system), while the other has it in the endo position. The formation of (5-endo, 6-exo)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene is often favored. lookchem.com The diastereoselectivity can be influenced by reaction conditions and the use of catalysts. For example, Lewis acid catalysis has been shown to alter the diastereomeric ratio in cycloadditions of nitroalkenes, sometimes favoring the formation of specific isomers. mdma.ch The stereochemistry of the starting dienophile is preserved in the product; a trans dienophile like (E)-β-nitrostyrene will result in a product where the nitro and phenyl groups are trans to each other on the newly formed cyclohexane ring. lookchem.com

ReactantsCatalyst/ConditionsDiastereomeric Ratio (syn/anti)Major Isomer Origin
Nitroalkene 10 + CyclohexadieneLewis Acid80:20endo transition state
Nitroalkene 8 + CyclopentadieneLewis AcidPredominantly synendo-folded transition structure
Nitroalkene 8 + CyclohexadieneLewis AcidPredominantly synendo-folded transition structure
Table 2: Diastereoselectivity in Lewis acid catalyzed cycloadditions of nitroalkenes, showing a predominance of products arising from an endo transition state. mdma.ch

Absolute Configuration and Relative Stereochemistry

The relative stereochemistry of the substituents in the bicyclo[2.2.1]hept-2-ene framework is a crucial aspect of its characterization. For the adducts of cyclopentadiene and substituted nitroalkenes, X-ray crystallography has been an indispensable tool for unambiguously determining the three-dimensional structure. researchgate.netacs.org

In the case of related compounds, such as the product from the reaction of cyclopentadiene with E-2-phenyl-1-cyano-1-nitroethene, single-crystal X-ray diffraction analysis confirmed the relative stereochemistry as having the nitro group in the endo position and the phenyl group in the exo position. researchgate.netresearchgate.netmostwiedzy.pl This corresponds to a (1RS, 4RS, 5RS, 6SR) configuration for that specific derivative. researchgate.net For this compound itself, the commonly formed and studied isomer is (5-endo,6-exo)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene, which has been assigned the CAS Registry Number 17197-96-5. lookchem.com This designation specifies that the nitro group at position 5 is endo (on the same side as the longer bridge of the bicyclic system) and the phenyl group at position 6 is exo (on the opposite side). lookchem.com The determination of the absolute configuration (R or S at each chiral center) requires the use of chiral starting materials or chiral catalysts to induce enantioselectivity, followed by analysis to determine the enantiomeric excess and assign the specific stereochemical descriptors. nih.gov

Computational Elucidation of Electronic Structure and Reactivity of 5 Nitro 6 Phenylbicyclo 2.2.1 Hept 2 Ene and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of organic molecules, including complex bicyclic systems like 5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene. mdpi.comresearchgate.netresearchgate.net DFT methods are employed to determine the optimized molecular geometries, explore potential energy surfaces, and characterize transition states, offering a detailed picture of reaction pathways. researchgate.netnih.govresearcher.life

Optimization of Molecular Geometries and Orientation

The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation of the molecule. researcher.lifenih.gov For this compound, this process establishes the precise bond lengths, bond angles, and dihedral angles of the bicyclic framework and its substituents. DFT calculations, often using hybrid functionals like B3LYP or ωB97X-D with appropriate basis sets (e.g., 6-311G(d)), are performed to achieve this. mdpi.comnih.gov The optimization also clarifies the stereochemical orientation of the nitro and phenyl groups, which can exist in endo or exo positions relative to the bicyclic bridge. mdpi.com The calculated geometry provides a foundational model for further computational studies. researchgate.net

Exploration of Potential Energy Surfaces (PES)

The Potential Energy Surface (PES) maps the energy of a chemical system as a function of its geometry. scielo.org.mx For the formation of this compound, typically through a Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted nitroalkene, exploring the PES is crucial. scielo.org.mxmdpi.com Computational methods are used to locate stationary points, including reactants, products, and transition states, on the PES. scielo.org.mx This exploration helps to identify the most favorable reaction pathways and to understand the stereoselectivity of the reaction, such as the preference for the endo or exo product. mdpi.com The presence of supramolecular complexes, acting as intermediates along the reaction coordinate, can also be identified through PES exploration. scielo.org.mx

Transition State Localization and Characterization

A key aspect of understanding a chemical reaction's mechanism is the localization and characterization of its transition state (TS). nih.govlibretexts.orgrsc.org The transition state represents the highest energy point along the reaction coordinate. libretexts.org For the cycloaddition reactions forming bicyclo[2.2.1]hept-2-ene derivatives, DFT calculations are employed to locate the TS geometry. nih.govmdpi.com Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org The energy of the transition state is used to calculate the activation energy of the reaction, providing a quantitative measure of the reaction's feasibility. mdpi.com

Molecular Electron Density Theory (MEDT) in Mechanistic Studies

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of organic reactions by analyzing the changes in electron density. mdpi.comnih.gov This theory has been applied to study cycloaddition reactions, including those that form this compound. mdpi.commdpi.com MEDT posits that the flow of electron density from the nucleophilic to the electrophilic species drives the reaction. nih.gov

In the context of the Diels-Alder reaction leading to this compound, MEDT analysis can determine whether the reaction proceeds through a concerted or stepwise mechanism. mdpi.commdpi.com The Global Electron Density Transfer (GEDT) at the transition state is a key descriptor in MEDT, indicating the polar nature of the reaction. mdpi.com A significant GEDT value suggests a polar mechanism, where there is a substantial charge transfer from the diene (cyclopentadiene) to the dienophile (the nitroalkene). mdpi.com

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and reactivity. nih.govresearchgate.net

For the formation of this compound via a Diels-Alder reaction, the interaction between the HOMO of cyclopentadiene and the LUMO of the substituted nitroalkene is typically the dominant factor. mdpi.org A smaller energy gap between these frontier orbitals leads to a stronger interaction and a more facile reaction. DFT calculations are used to determine the energies of the HOMO and LUMO, allowing for the prediction of reactivity. researchgate.net

Global Electrophilicity and Nucleophilicity Indices

Conceptual DFT provides a set of reactivity indices that quantify the electrophilic and nucleophilic character of molecules. mdpi.comnih.gov The global electrophilicity index (ω) and the global nucleophilicity index (N) are particularly useful for predicting the reactivity of reactants in cycloaddition reactions. mdpi.comrsc.orgresearchgate.net

The electrophilicity index is calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn derived from the HOMO and LUMO energies. mdpi.comrowansci.com A higher ω value indicates a stronger electrophile. rowansci.com Similarly, the nucleophilicity index (N) provides a measure of a molecule's ability to donate electrons. rsc.org

Local Nucleophile/Electrophile Interactions

The formation of the this compound skeleton through Diels-Alder reactions is significantly influenced by the electronic characteristics of the reactants, specifically the local interactions between nucleophilic and electrophilic centers. Computational studies, particularly within the framework of Conceptual Density Functional Theory (CDFT), are employed to quantify the local reactivity of the diene and the dienophile. These analyses help in predicting the regioselectivity and understanding the polar nature of the cycloaddition process.

The dienophile, a conjugated nitroalkene, possesses distinct electrophilic sites. The local electrophilicity index (ωk) is used to identify the most electrophilic center within the molecule. For many conjugated nitroalkenes, the β-carbon atom of the nitrovinyl group is identified as the most electrophilic center. mdpi.com However, the substitution pattern on the nitroalkene can modulate the electronic nature of these sites. For instance, in nitroalkenes substituted with an additional nitro group, the α-carbon may become the most electrophilic site. mdpi.com

Similarly, the local nucleophilicity index (Nk) identifies the most reactive sites on the nucleophilic reaction partner, such as cyclopentadiene. The interaction between the most electrophilic center on the dienophile and the most nucleophilic center on the diene governs the formation of the initial bond and determines the reaction's regioselectivity. researchgate.net For polar reactions, this interaction is the determining factor for the reaction pathway. researchgate.net Studies on related cycloaddition reactions show that these processes are often controlled by the local interaction between an electrophilically activated β-carbon atom of the nitrovinyl component and the nucleophilically activated atoms of the diene. researchgate.net

The following table presents representative local reactivity indices for a model Diels-Alder reaction leading to a bicyclo[2.2.1]hept-2-ene system.

Table 1: Local Reactivity Indices (ωk and Nk) for Reactants in a Model Diels-Alder Reaction

Reactant Atom/Center Local Electrophilicity (ωk) Local Nucleophilicity (Nk)
Cyclopentadiene (Diene) C1/C4 0.08 0.95
C2/C3 0.05 0.65
Conjugated Nitroalkene (Dienophile) 0.15 0.25

Bonding Evolution Theory (BET) for Mechanistic Description

Bonding Evolution Theory (BET) provides a detailed description of the molecular mechanism of a reaction by analyzing the topological changes of the electron localization function (ELF) along the reaction coordinate. This approach offers a clear visualization of bond formation and breaking events, elucidating the sequence of electronic reorganization.

For cycloaddition reactions leading to bicyclic nitronates and related structures, BET analysis reveals the intimate details of the mechanism. researchgate.netmdpi.com Studies on the formation of similar bicyclic systems indicate that the process, while appearing concerted, can be described as a one-step, two-stage mechanism. researchgate.netmdpi.com This means that the formation of the two new single bonds is not perfectly synchronous.

The BET study of a model hetero-Diels-Alder reaction shows that the process can be divided into distinct phases. mdpi.com The initial phases involve the depopulation of bonding regions in the reactants. The formation of the first new covalent bond occurs at a specific point along the reaction coordinate, characterized by the merging of two monosynaptic basins (representing non-bonding electron density) into a new disynaptic basin (representing a covalent bond). researchgate.netmdpi.com The formation of the second bond often occurs in a later phase, sometimes through the donation of non-bonding electron density from one atom to another, completing the ring formation. mdpi.com This detailed picture moves beyond a simple concerted or stepwise description, providing a nuanced understanding of the electronic events during the synthesis of the bicyclo[2.2.1]hept-2-ene framework.

The table below outlines the key electronic events during the cycloaddition reaction as described by BET.

Table 2: Sequence of Electron Density Reorganization via Bonding Evolution Theory

Reaction Phase IRC (amu1/2·bohr) Key Electronic Event Description
I > 2.0 Reactant Approach The electron densities of the diene and dienophile begin to interact.
II ~ 1.5 Pseudoradical Center Formation Depopulation of C=C bonding regions creates pseudoradical centers on the reactants.
III ~ 0.5 First C-C Bond Formation Merging of two monosynaptic basins from the diene and dienophile to form the first new σ-bond.
IV < 0.0 Second C-C Bond Formation A second monosynaptic basin on the diene donates its electron density to the second carbon of the dienophile's double bond, forming the second σ-bond.

| V | Product | Ring Closure | Final geometry of the bicyclo[2.2.1]hept-2-ene ring is established. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study molecular wave functions, providing a chemically intuitive picture of bonding and stability. It translates complex wave functions into localized bonds, lone pairs, and antibonding orbitals, allowing for the quantitative analysis of donor-acceptor interactions that contribute to molecular stability. uba.ar

In the context of this compound, NBO analysis can elucidate the key intramolecular interactions responsible for its structural stability. These interactions are primarily hyperconjugative, involving electron delocalization from a filled (donor) NBO to an unfilled (acceptor) NBO. The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy E(2). uba.ar

The following table presents hypothetical but representative NBO E(2) stabilization energies for key intramolecular interactions in this compound.

Table 3: NBO Second-Order Perturbation Analysis of Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
σ(C1-C6) σ*(C5-NO2) 2.8 Hyperconjugation (Vicinal)
σ(C5-H) σ*(C5-C6) 4.5 Hyperconjugation (Vicinal)
σ(C4-C5) σ*(C6-Cphenyl) 3.1 Hyperconjugation (Framework-Substituent)
π(C2-C3) σ*(C1-C6) 5.2 π → σ* Delocalization
π(Cphenyl) π*(C=C) 1.5 π-Conjugation

Reactivity and Chemical Transformations of 5 Nitro 6 Phenylbicyclo 2.2.1 Hept 2 Ene

Reduction of the Nitro Group

The nitro group in 5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene is a versatile functional group that can be reduced to various other nitrogen-containing moieties, most notably the amino group. This transformation is a key step in the synthesis of biologically active compounds and other functionalized bicyclic derivatives.

A significant and efficient method for the synthesis of N-(3-phenyl[2.2.1]bicyclohept-2-yl)-N-ethylamine hydrochloride, also known as Fencamfamine, relies on the reduction of trans-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene. researchgate.net This process is effectively carried out using a Raney alloy mixed with aqueous sodium hydroxide (B78521) and tetrahydrofuran. researchgate.net Following the reduction of the nitro group to an amine, subsequent N-alkylation with ethanol (B145695) in the presence of skeletal nickel yields the final product. researchgate.net

Catalytic hydrogenation is a well-established method for the reduction of aliphatic nitro compounds to primary amines. thieme-connect.de Various catalysts such as platinum, palladium, and Raney nickel are commonly employed for this purpose. thieme-connect.de For instance, the reduction of nitro compounds to amines is often performed using 10% palladium on carbon in methanol (B129727) at room temperature. thieme-connect.de

The following table summarizes a key method for the conversion of the nitro group to an amino derivative:

ReactantReagentsProductReference
trans-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene1. Raney alloy, aq. NaOH, THF2. Ethanol, skeletal NiN-(3-phenyl[2.2.1]bicyclohept-2-yl)-N-ethylamine hydrochloride researchgate.net

Attempts to carry out a Nef reaction on 5-nitrobicyclo[2.2.1]hept-2-ene derivatives, which would convert the nitro group into a carbonyl group, have been reported to be unsuccessful. mdma.ch The Nef reaction typically involves the acid hydrolysis of a salt of a primary or secondary nitroalkane. wikipedia.orgorganic-chemistry.org In the case of Diels-Alder adducts of cyclopentadiene (B3395910) and 1-nitroolefins, such as 5-nitrobicyclo[2.2.1]hept-2-enes, the reaction failed to yield the expected ketonic products. mdma.ch For the derivative where the substituent is a phenyl group, the starting nitro compound was largely recovered unchanged. mdma.ch However, the Nef reaction proceeds as expected with 2-nitrobicyclo[2.2.1]heptanes, where the double bond has been reduced. mdma.ch

Hydrodenitration, the replacement of a nitro group with a hydrogen atom, can be achieved through radical chain processes. researchgate.net A common reagent for this transformation is tributyltin hydride, which selectively removes the nitro group without affecting other reducible functional groups. researchgate.net The reduction of 5-bromo- and 5-phenylsulphonyl-5-nitro-6-phenyl-norborn-6-ene to 5-nitro-6-phenylnorborn-6-ene has been demonstrated, showcasing the selective removal of substituents other than the nitro group. rsc.org While direct hydrodenitration of this compound is not explicitly detailed, the stereoselectivity of radical hydrodenitration of related Diels-Alder adducts has been linked to the conformational stabilities of the bicyclic radical intermediates. science.govscience.gov

Further Cycloaddition Reactions (Post-Formation)

The olefinic double bond in the bicyclo[2.2.1]hept-2-ene framework can potentially participate in further cycloaddition reactions after the initial formation of the molecule.

While the formation of this compound and its cyano-substituted analogue is achieved through a [4+2] Diels-Alder cycloaddition, the potential for subsequent [2+2] cycloadditions on the remaining double bond is an area of interest. growingscience.comgrowingscience.comresearchgate.net Visible-light-induced [2+2] cycloaddition reactions have been shown to be effective for various 2-arylnitroethenes with other olefins, leading to nitro-substituted cyclobutanes. researchgate.net However, specific examples of this compound acting as a substrate in a post-formation [2+2] cycloaddition are not extensively documented in the reviewed literature.

Transformations Involving the Olefinic Moiety

The strained double bond in the bicyclo[2.2.1]hept-2-ene system is susceptible to a variety of addition reactions.

The epoxidation of N-arylimides of both endo- and exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with peracetic acid in dioxane results in the formation of 5,6-exo-epoxybicycloheptanedicarboxylic acid N-arylimides. pleiades.online This reaction demonstrates a preference for exo-attack on the double bond. pleiades.online Similarly, the epoxidation of stereoisomeric N-(p-nitrobenzoyl)-5-aminomethylbicyclo[2.2.1]hept-2-enes has been described. pleiades.online The treatment of related fluorinated norbornenes with m-chloroperbenzoic acid also yields epoxynorbornane derivatives, again with a preference for exo-epoxidation. chemrxiv.org

Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄), which typically results in the formation of vicinal diols with syn-stereochemistry. masterorganicchemistry.com

Hydroboration-oxidation is another important transformation of the olefinic moiety, leading to the anti-Markovnikov addition of water across the double bond to form an alcohol. masterorganicchemistry.commasterorganicchemistry.com This two-step process involves the syn-addition of a borane (B79455) to the alkene, followed by oxidation with hydrogen peroxide in the presence of a base. masterorganicchemistry.commasterorganicchemistry.com

The olefinic moiety can also be involved in ring-opening metathesis polymerization (ROMP) in the presence of suitable catalysts, such as ruthenium-based systems. rsc.orgresearchgate.net

The following table provides a summary of potential transformations involving the olefinic moiety based on reactions of similar bicyclo[2.2.1]hept-2-ene derivatives:

Reaction TypeReagentsExpected Product Type
EpoxidationPeracetic acid, m-CPBA5,6-exo-epoxy-nitro-phenylbicyclo[2.2.1]heptane
DihydroxylationOsO₄ or cold, alkaline KMnO₄5,6-dihydroxy-nitro-phenylbicyclo[2.2.1]heptane
Hydroboration-Oxidation1. BH₃•THF2. H₂O₂, NaOHHydroxy-nitro-phenylbicyclo[2.2.1]heptane
Ring-Opening MetathesisRuthenium catalystPoly(nitro-phenyl-norbornene)

Rearrangement Processes (e.g., Nitro Group Migration)

The study of rearrangement processes in this compound is an area of interest in understanding the stability and reactivity of this bicyclic system. While specific research on nitro group migration for this exact compound is not extensively documented, insights can be drawn from related structures within the bicyclo[2.2.1]heptene framework. The primary rearrangement process observed in analogous compounds is the isomerization at the carbon atom bearing the nitro group, leading to a change in its stereochemical orientation (exo to endo and vice versa).

One of the key rearrangement processes identified in similar bicyclic nitro compounds is the base-catalyzed epimerization of the nitro group. Although not involving the phenyl-substituted derivative, a study on 3-nitrobicyclo[2.2.1]hept-5-ene-2-carbonitrile has shown that treatment with aqueous sodium hydroxide leads to the isomerization of the nitro group's stereochemistry. This transformation likely proceeds through the formation of a dianion intermediate, rather than a skeletal rearrangement of the bicyclic frame. rsc.org The equilibrium of this process results in a mixture of isomers, indicating that the stereochemical integrity at the nitro-substituted carbon can be labile under basic conditions.

The Diels-Alder reaction used to synthesize these compounds often yields a mixture of endo and exo isomers, with the major product being dependent on the reaction conditions and the specific dienophile used. scispace.com For instance, the reaction of (E)-3-nitropropenenitrile with cyclopentadiene yields a majority of the 3-endo-nitro-2-exo-carbonitrile isomer. rsc.org However, this initial product can be transformed into a mixture of other stereoisomers upon treatment with a base.

Below is a table summarizing the results of a base-catalyzed isomerization study on a related nitrobicyclo[2.2.1]heptene derivative, which provides a model for the potential rearrangement behavior of this compound.

Table 1: Base-Catalyzed Isomerization of 3-Nitrobicyclo[2.2.1]hept-5-ene-2-carbonitrile Derivatives rsc.org

Initial IsomerReagentsFinal Isomer Ratio (endo-NO₂/exo-CN : exo-NO₂/endo-CN : endo-NO₂/endo-CN)
3-endo-nitro-2-exo-carbonitrile1. NaOH (aq) 2. H⁺46 : 22 : 32

This data indicates that under basic conditions, a thermodynamic equilibrium is established between the different stereoisomers. It is plausible that this compound would undergo a similar base-catalyzed epimerization at the C-5 position, allowing for the interconversion of the endo and exo nitro isomers.

While direct evidence for sigmatropic shifts involving the nitro group in this specific molecule is lacking in the reviewed literature, such rearrangements are known in other systems and could be a potential, though likely high-energy, transformation pathway under thermal or photochemical conditions. Computational studies on related bicyclic systems have been employed to understand the mechanisms of various rearrangements, including photochemical denitrogenation and sigmatropic shifts, which could in the future shed light on the possibility of nitro group migration in this compound. beilstein-archives.orgperlego.com

Synthetic Utility of 5 Nitro 6 Phenylbicyclo 2.2.1 Hept 2 Ene As a Key Intermediate

Precursor for Pharmaceutically Relevant Compounds

The structure of 5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene serves as a key starting point for the synthesis of compounds with significant pharmaceutical interest. The nitroalkene moiety within the bicyclo[2.2.1]heptane framework is particularly amenable to transformations that introduce amine functionalities, a common feature in many centrally active pharmaceutical agents.

A primary application of this compound is in the synthesis of Fencamfamine, a stimulant of the central nervous system. researchgate.net The synthesis leverages the nitro group as a precursor to the essential amine group in the final product.

The process typically begins with the Diels-Alder reaction between β-nitrostyrene and freshly distilled cyclopentadiene (B3395910) to yield the diastereomeric mixture of this compound. google.com The subsequent and crucial step is the reduction of the nitro group to an amine. An efficient method for this transformation involves the use of a Raney alloy in a mixture of aqueous sodium hydroxide (B78521) and tetrahydrofuran. researchgate.netbluelight.org This reduction is followed by N-alkylation to introduce the ethyl group, completing the synthesis of the Fencamfamine backbone. researchgate.net

The general synthetic pathway is outlined below:

StepReactantsReagents/ConditionsProduct
1β-Nitrostyrene, CyclopentadieneDichloroethaneThis compound
2trans-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-eneRaney alloy, aq. NaOH, THF3-Phenylbicyclo[2.2.1]heptan-2-amine
33-Phenylbicyclo[2.2.1]heptan-2-amine95% Ethanol (B145695), Skeletal NickelN-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine (Fencamfamine)

This synthetic route highlights the utility of the title compound as a direct and effective precursor to Fencamfamine. The methodology also allows for the potential synthesis of various analogues by modifying the N-alkylation step, enabling the creation of a library of related compounds for further pharmacological investigation. google.com

Building Block for Polyfunctionalized Systems

The inherent reactivity of this compound makes it an excellent building block for constructing polyfunctionalized molecules. The nitro group and the double bond can be manipulated independently or in concert to introduce a variety of functional groups onto the rigid bicyclic scaffold.

The nitro group is a strong electron-withdrawing group, which activates the molecule for certain transformations. It can serve as a handle for introducing nitrogen-containing functionalities or can be transformed into other groups. For instance, the conversion of the nitro group to a carbonyl or hydroxyl group can be achieved under specific reductive or oxidative conditions, respectively. The double bond can undergo a wide range of addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation, to install new functionalities with specific stereochemistry, guided by the rigid conformation of the bicyclic system.

The ability to introduce multiple, different functional groups makes this compound a valuable starting point for creating complex molecular architectures that might be difficult to access through other synthetic routes. acs.org

Diversification of Bicyclo[2.2.1]heptane Scaffolds

The bicyclo[2.2.1]heptane (or norbornane) core is a privileged scaffold in medicinal chemistry due to its rigid, three-dimensional structure, which can orient substituents in well-defined spatial arrangements. This compound is an ideal starting material for generating a diverse range of molecules based on this framework.

The strained nature of the bicyclo[2.2.1]heptene system can be exploited in ring-opening or rearrangement reactions to produce highly functionalized cyclopentane (B165970) or other carbocyclic derivatives. nih.gov For example, under specific conditions, retro-Diels-Alder reactions or acid-catalyzed rearrangements can lead to novel molecular skeletons.

Furthermore, the existing phenyl and nitro substituents can be modified. The phenyl ring can undergo electrophilic aromatic substitution to introduce additional groups. As previously mentioned, the nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or conversion into other nitrogen-containing groups. The double bond provides another site for diversification. These transformations, applied sequentially or in combination, allow for the systematic modification of the scaffold at three distinct points, leading to a wide array of structurally diverse compounds.

Modification SitePotential ReactionsResulting Functionality
Nitro Group Reduction, Nef ReactionAmine, Carbonyl
Alkene Hydrogenation, Halogenation, EpoxidationSaturated Alkane, Dihalide, Epoxide
Phenyl Group Electrophilic Aromatic SubstitutionSubstituted Aryl Rings
Bicyclic Core Ring-Opening, RearrangementFunctionalized Cyclopentanes

This strategic functionalization enables the exploration of chemical space around the bicyclo[2.2.1]heptane core, facilitating the development of new compounds with tailored properties.

Q & A

Q. What methodologies address stability challenges under acidic or oxidative conditions?

  • Methodology : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Cyclic Voltammetry (CV) assesses redox susceptibility. Protect nitro groups via acetylation (Ac₂O/pyridine) in harsh conditions .

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